Moxonidine metabolite M1

Description

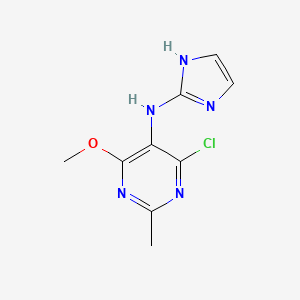

Structure

2D Structure

3D Structure

Properties

CAS No. |

272114-20-2 |

|---|---|

Molecular Formula |

C9H10ClN5O |

Molecular Weight |

239.66 g/mol |

IUPAC Name |

4-chloro-N-(1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine |

InChI |

InChI=1S/C9H10ClN5O/c1-5-13-7(10)6(8(14-5)16-2)15-9-11-3-4-12-9/h3-4H,1-2H3,(H2,11,12,15) |

InChI Key |

VGAHPUDOWLEBJW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=C(C(=N1)Cl)NC2=NC=CN2)OC |

Origin of Product |

United States |

Moxonidine Metabolites

The table below summarizes the key metabolites of moxonidine (B1115) identified in human plasma and urine.

| Metabolite | Identification | [M+H]⁺ (m/z) | Found in Urine | Found in Plasma |

| M1 | Dehydrogenated moxonidine | 240 | Yes | Yes |

| M2 | Putative N-oxide of dehydrogenated moxonidine | 256 | Yes | No |

| M3 | Hydroxy moxonidine | 258 | Yes | No |

| M4 | Dihydroxy moxonidine | 274 | Yes | No |

| M5 | Hydroxymethyl moxonidine | 258 | Yes | No |

| M6 | Cysteine conjugate minus Cl | 327 | Yes | No |

| M7 | Unknown metabolite | N/A | Yes | No |

Data sourced from studies on moxonidine metabolism in humans. psu.edu

Compound Names

Investigation of Cytochrome P450 Isoform Involvement in Moxonidine (B1115) Metabolism

The initial steps in the metabolic transformation of moxonidine involve Phase I oxidation reactions. These reactions can occur on either the methyl group of the pyrimidine (B1678525) ring or on the imidazoline (B1206853) ring of the moxonidine molecule. drugbank.comnih.govprobes-drugs.org Oxidation on the imidazoline ring leads to the formation of hydroxy moxonidine (Metabolite M3), which is a crucial intermediate in the pathway to forming metabolite M1. drugbank.comprobes-drugs.orgsemanticscholar.org

While the cytochrome P450 (CYP) superfamily of enzymes is the primary system responsible for the oxidative metabolism of a vast number of drugs, the specific CYP isoforms that catalyze the oxidation of moxonidine have not been definitively identified in humans. drugbank.comprobes-drugs.orgsemanticscholar.orgsmolecule.com Research indicates that biotransformation accounts for 10-20% of moxonidine's clearance, with oxidation being a key process. drugbank.comprobes-drugs.org However, studies examining the metabolism of moxonidine have concluded that the precise P450 enzymes responsible for its metabolism are yet to be determined. drugbank.comsemanticscholar.orgsmolecule.com

The metabolic pathway suggests the involvement of CYP enzymes in the initial hydroxylation step, but further research is required to pinpoint the specific isoforms (e.g., CYP3A4, CYP2D6) involved and their relative contributions.

Identification of Non-Cytochrome P450 Enzymatic Systems in Moxonidine Metabolite M1 Formation

The formation of this compound (dehydrogenated moxonidine) is the result of the dehydrogenation of the intermediate, hydroxy moxonidine (M3). drugbank.comsemanticscholar.org This conversion, which involves the loss of a water molecule from the hydroxy moxonidine intermediate, is considered the primary metabolic pathway in humans, leading to the formation of the major metabolite. drugbank.comsemanticscholar.orgsmolecule.com

While the initial oxidation to hydroxy moxonidine is likely mediated by CYP enzymes, the subsequent dehydrogenation step may be catalyzed by a different class of enzymes. Dehydrogenases are a major class of non-CYP enzymes responsible for oxidative metabolism. However, the specific non-cytochrome P450 enzymatic system or specific dehydrogenase responsible for the conversion of hydroxy moxonidine to the M1 metabolite has not been identified in the scientific literature. The presence of high levels of dehydrogenated moxonidine in human urine strongly indicates that this is a significant metabolic route, but the precise enzyme remains uncharacterized. drugbank.comsmolecule.com

Enzyme Kinetic Characterization of this compound Formation

A thorough review of the available scientific literature reveals a lack of studies focused on the enzyme kinetic characterization of this compound formation. Essential enzyme kinetic parameters, such as the Michaelis-Menten constant (K_m) and the maximum reaction velocity (V_max), have not been reported.

These parameters are crucial for understanding the efficiency and capacity of the enzymatic system responsible for producing the M1 metabolite. The absence of this data means that a quantitative assessment of the rate of M1 formation and the saturation potential of the involved enzymes cannot be provided at this time. Therefore, no data table on the enzyme kinetics can be presented.

Pharmacological Profile and Receptor Interactions of Moxonidine Metabolite M1

Assessment of Pharmacological Activity of Moxonidine (B1115) Metabolite M1

Moxonidine metabolite M1, also referred to as dehydrogenated moxonidine, is the major metabolite of moxonidine in humans. researchgate.netpsu.edu Despite its prevalence, studies have shown that metabolite M1 is pharmacologically inactive. psu.eduresearchgate.net Research involving the administration of various moxonidine metabolites to spontaneously hypertensive rats revealed that M1 did not exert any significant effect on blood pressure or heart rate. researchgate.netnih.gov

The primary metabolic pathway for moxonidine in humans involves an oxidation process. researchgate.netpsu.edudrugbank.com This process can occur on the pyrimidine (B1678525) ring's methyl group or the imidazoline (B1206853) ring, leading to the formation of hydroxy moxonidine (M3). researchgate.netpsu.edu This intermediate can then be further oxidized or lose water to form the dehydrogenated moxonidine (M1). researchgate.netpsu.edudrugbank.comprobes-drugs.org

Comparative Pharmacological Evaluation with Parent Moxonidine and Other Metabolites

When compared to its parent compound, moxonidine, and other metabolites, M1 stands out for its lack of pharmacological activity. Moxonidine itself is a potent antihypertensive agent that primarily acts by activating I1-imidazoline receptors in the rostral ventrolateral medulla of the brain, leading to a reduction in sympathetic nervous system activity and a decrease in blood pressure. wikipedia.orgnih.gov

In contrast, studies on various synthesized phase I metabolites of moxonidine have demonstrated their differing levels of activity. For instance, hydroxymethyl moxonidine (M5) has been found to possess some antihypertensive and bradycardic (heart rate-lowering) activity, although it is less potent and has a shorter duration of action than the parent moxonidine. psu.eduresearchgate.net Other metabolites, including M1, M3 (hydroxy moxonidine), M4 (dihydroxy moxonidine), and M6 (cysteine conjugate minus chlorine), have been found to be inactive. psu.eduresearchgate.net

The antihypertensive effect of the 4,5-dehydromoxonidine metabolite (M1) is reported to be only one-tenth of the effect of the parent drug, moxonidine. drugbank.comprobes-drugs.org Another metabolite, a guanidine (B92328) derivative formed by the opening of the imidazoline ring, has an even weaker effect, at one-hundredth that of moxonidine. drugbank.comprobes-drugs.org Given that these metabolites are present at relatively low levels, the vast majority of the pharmacological effect of the drug is attributed to the parent compound, moxonidine. psu.edu

Table 1: Comparative Pharmacological Activity of Moxonidine and its Metabolites

| Compound | Pharmacological Activity |

| Moxonidine | Potent antihypertensive and bradycardic activity |

| Metabolite M1 (Dehydrogenated moxonidine) | Inactive |

| Metabolite M3 (Hydroxy moxonidine) | Inactive |

| Metabolite M4 (Dihydroxy moxonidine) | Inactive |

| Metabolite M5 (Hydroxymethyl moxonidine) | Antihypertensive and bradycardic activity (less active and shorter acting than moxonidine) |

| Metabolite M6 (Cysteine conjugate minus chlorine) | Inactive |

This table is based on findings from studies in spontaneously hypertensive rats. psu.eduresearchgate.net

In Vitro Receptor Binding Affinity Studies of this compound

The pharmacological inactivity of metabolite M1 is consistent with its receptor binding profile. The parent drug, moxonidine, exhibits a high and selective affinity for I1-imidazoline receptors over α2-adrenergic receptors. nih.gov This selectivity is a key feature of its mechanism of action and is thought to contribute to its favorable side-effect profile compared to older centrally-acting antihypertensives. drugbank.comwikipedia.org

While specific, detailed in vitro receptor binding affinity data for metabolite M1 is not extensively documented in the provided search results, its established lack of pharmacological activity strongly suggests a significantly lower affinity for I1-imidazoline and α2-adrenergic receptors compared to the parent moxonidine. psu.eduresearchgate.net The structural change from moxonidine to the dehydrogenated M1 metabolite likely alters the molecule's ability to effectively bind to these target receptors, thereby rendering it inactive.

Analytical Methodologies for Characterization and Quantification of Moxonidine Metabolite M1

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Techniques for Metabolite Identification

Liquid chromatography-mass spectrometry (LC-MS/MS) stands as the cornerstone for the analysis of Moxonidine (B1115) metabolite M1. This powerful technique combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing a high degree of specificity and sensitivity. The primary metabolite of moxonidine is a dehydrogenated form, officially known as 4,6-diamino-2-(1-imidazolin-2-ylamino)-5-pyrimidine.

High-performance liquid chromatography (HPLC) is integral to the LC-MS/MS workflow, responsible for separating Moxonidine metabolite M1 from moxonidine and other components within a biological matrix before detection. Several studies have detailed specific HPLC conditions for this purpose.

A common approach involves the use of reversed-phase chromatography. For instance, a method developed for the simultaneous determination of moxonidine and its metabolites utilizes a C18 column. The separation is achieved using a gradient elution with a mobile phase consisting of an aqueous component (like ammonium (B1175870) acetate (B1210297) buffer) and an organic modifier (such as acetonitrile (B52724) or methanol). The flow rate is typically maintained in the range of 0.2 to 1.0 mL/min, ensuring optimal separation and peak shape.

| Parameter | Typical Conditions |

| Stationary Phase | C18 reversed-phase column |

| Mobile Phase A | Ammonium acetate buffer, Formic acid in water |

| Mobile Phase B | Acetonitrile, Methanol |

| Elution Mode | Gradient |

| Flow Rate | 0.2 - 1.0 mL/min |

| Column Temperature | Ambient to 40 °C |

This separation is critical for preventing ion suppression in the mass spectrometer and ensuring accurate quantification.

Following chromatographic separation, tandem mass spectrometry (MS/MS) is employed for the detection and quantification of this compound. Electrospray ionization (ESI) is the most frequently used ionization source, typically operated in the positive ion mode due to the basic nature of the analyte.

In the MS/MS process, the precursor ion corresponding to the protonated this compound ([M+H]⁺) is selected in the first mass analyzer (Q1). This ion is then fragmented in the collision cell (Q2) through collision-induced dissociation (CID). The resulting product ions are subsequently analyzed in the third mass analyzer (Q3). This process, known as multiple reaction monitoring (MRM), provides excellent selectivity and sensitivity.

Specific mass transitions for this compound have been reported. For example, the transition of m/z 240.1 → 121.1 has been utilized for its quantification. The selection of specific precursor and product ions minimizes interference from other substances in the sample.

| Parameter | Typical Settings |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (Q1) | m/z 240.1 |

| Product Ion (Q3) | m/z 121.1 |

| Collision Gas | Argon or Nitrogen |

The use of a stable isotope-labeled internal standard, such as a deuterated analog of moxonidine, is a common practice to compensate for matrix effects and variations in instrument response, thereby improving the accuracy and precision of the method.

Sample Preparation and Extraction Strategies for Biological Matrices

The analysis of this compound in biological matrices such as plasma, serum, and urine necessitates an effective sample preparation step to remove proteins and other interfering substances. The choice of extraction method depends on the nature of the biological matrix and the desired level of cleanliness.

Commonly employed techniques include:

Protein Precipitation (PPT): This is a simple and rapid method where a precipitating agent, such as acetonitrile or methanol, is added to the plasma or serum sample to denature and remove proteins. While efficient, it may result in a less clean extract compared to other methods.

Liquid-Liquid Extraction (LLE): LLE involves the partitioning of the analyte between the aqueous biological sample and an immiscible organic solvent. This technique offers a cleaner extract than PPT but is more time-consuming and requires larger volumes of organic solvents.

Solid-Phase Extraction (SPE): SPE is a highly effective and widely used method for sample cleanup and concentration. It utilizes a solid sorbent packed in a cartridge to retain the analyte of interest while allowing interfering compounds to pass through. The analyte is then eluted with a small volume of a suitable solvent. SPE provides high recovery and clean extracts, making it well-suited for sensitive LC-MS/MS analysis. Various sorbent types, including polymeric and mixed-mode cation exchange phases, have been successfully used for the extraction of moxonidine and its metabolites.

| Extraction Method | Advantages | Disadvantages |

| Protein Precipitation | Simple, fast | Less clean extract, potential for matrix effects |

| Liquid-Liquid Extraction | Cleaner extract than PPT | Time-consuming, uses larger solvent volumes |

| Solid-Phase Extraction | High recovery, clean extracts, can concentrate analyte | More complex and costly than PPT |

Advanced Spectroscopic Methods for Structural Elucidation of this compound

While LC-MS/MS is the primary tool for the identification and quantification of known metabolites like M1, advanced spectroscopic methods are indispensable for the structural elucidation of novel or unexpected metabolites. High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography, provides highly accurate mass measurements, enabling the determination of the elemental composition of the metabolite.

Further structural details can be obtained using techniques such as nuclear magnetic resonance (NMR) spectroscopy. Although requiring a larger amount of the isolated metabolite, NMR provides definitive structural information by analyzing the magnetic properties of atomic nuclei. The combination of HRMS and NMR data allows for the unambiguous confirmation of the structure of this compound.

Preclinical Disposition and Metabolic Fate of Moxonidine Metabolite M1

Metabolite Profiling in Animal Models (e.g., Rat, Mouse, Dog)

Metabolite profiling studies in preclinical species are essential to understand the biotransformation of a drug. For moxonidine (B1115), these studies have revealed a complex and species-dependent metabolic landscape.

Rat: In studies conducted on Fischer 344 rats, moxonidine undergoes extensive metabolism, with more than fifteen metabolites identified in various biological matrices. nih.gov However, the primary metabolites are hydroxymethyl moxonidine and a carboxylic acid metabolite resulting from oxidative metabolism. nih.gov Notably, dehydrogenated moxonidine (M1) is not a major metabolite detected in the plasma or urine of rats. In fact, studies comparing human and rat metabolism explicitly state that parent moxonidine is only a minor component in rat urine, and certain human metabolites, including M1's precursor hydroxy moxonidine (M3), were not detected in vivo in rats. researchgate.net

Mouse and Dog: There is a conspicuous lack of specific data in the public domain regarding the detection and quantification of Moxonidine metabolite M1 in the plasma and urine of mice and dogs. While general principles of drug metabolism suggest that some level of oxidation and dehydrogenation could occur, dedicated metabolite profiling studies for moxonidine in these species have not been detailed in widely available scientific literature.

Rat: In bile duct-cannulated rats, a significant portion of a radiolabeled dose of moxonidine is excreted in the bile, accounting for approximately 32.6% of the administered dose. nih.gov The metabolites identified in rat bile include several glutathione (B108866) (GSH) conjugates, cysteinylglycine (B43971) conjugates, cysteine conjugates, and a glucuronide conjugate. nih.gov Again, there is no specific mention of dehydrogenated moxonidine (M1) as a significant component in the biliary excreta of rats.

Species-Specific Differences in this compound Formation and Disposition

The formation of this compound is a clear example of species-specific differences in drug metabolism. In humans, dehydrogenated moxonidine (M1) is the major urinary and circulating metabolite. researchgate.netnih.gov This is in stark contrast to the metabolic profile observed in rats, where the dehydrogenation pathway leading to M1 is not a major route of biotransformation. researchgate.net The primary metabolic pathways in rats involve oxidation of the methyl group and subsequent formation of a carboxylic acid metabolite. nih.gov

The differences in metabolic pathways between humans and rats are significant. While humans excrete a large portion of the moxonidine dose unchanged in the urine, with M1 being the most prominent metabolite, rats exhibit more extensive metabolism, with a greater number of metabolites formed and parent moxonidine being a minor urinary component. researchgate.net The specific cytochrome P450 (CYP) isozymes responsible for moxonidine metabolism can vary significantly between species, which likely accounts for these observed differences. researchgate.net For mice and dogs, the specific pathways and the extent of M1 formation remain uncharacterized in the available literature.

The following table summarizes the key differences in the major metabolites of moxonidine observed in humans versus rats.

| Species | Major Circulating Metabolite | Major Urinary Metabolite(s) |

| Human | Dehydrogenated moxonidine (M1) | Unchanged Moxonidine, Dehydrogenated moxonidine (M1) |

| Rat | Not explicitly identified, but likely oxidative metabolites | Hydroxymethyl moxonidine, Carboxylic acid metabolite |

Pathways of Excretion for this compound and Related Metabolites

Given that this compound is not a significant metabolite in rats, the excretion pathways discussed for this species pertain to the other major metabolites.

Rat: The primary route of elimination for moxonidine and its metabolites in rats is via urinary excretion, which accounts for approximately 59.5% of the total radioactivity from a labeled dose. nih.gov Fecal excretion also plays a substantial role, accounting for 38.4% of the dose. nih.gov In bile duct-cannulated rats, 39.7% of the dose is excreted in urine and 32.6% in bile, indicating that biliary excretion is a significant pathway for the elimination of moxonidine metabolites in this species. nih.gov

Mouse and Dog: Specific data on the excretion pathways for moxonidine metabolites, and particularly for the M1 metabolite, in mice and dogs are not available in the scientific literature.

The following table provides a summary of the excretion of radiolabeled moxonidine in rats.

| Excretion Route | Percentage of Administered Dose |

| Urine | 59.5% |

| Feces | 38.4% |

| Bile (in cannulated rats) | 32.6% |

Theoretical and Computational Approaches in Moxonidine Metabolite M1 Research

In Silico Modeling for Metabolomic Prediction of Moxonidine (B1115) Metabolite M1

In silico modeling, utilizing computer simulations, plays a important role in predicting the metabolic profile of drug candidates, including the formation of metabolites like moxonidine metabolite M1. These computational methods can forecast potential metabolic pathways and the resulting metabolites before they are synthesized or isolated in a laboratory setting.

Studies on moxonidine have identified several metabolites, with dehydrogenated moxonidine (M1) being a major one found in both urine and plasma. researchgate.netresearchgate.netnih.gov The formation of M1 is proposed to occur through the oxidation of the imidazoline (B1206853) ring of moxonidine to form hydroxy moxonidine (M3), which then loses a water molecule to yield the dehydrogenated metabolite. researchgate.netdrugbank.com In silico models can simulate these types of metabolic transformations, helping to predict the likelihood of such pathways. While specific in silico studies predicting the formation of M1 are not extensively detailed in the provided results, the general application of such models in drug metabolism research is well-established. scispace.com These models often use databases of known metabolic reactions and algorithms to predict the metabolism of a new compound based on its chemical structure.

The use of computational tools, such as ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics), has been applied to study the molecular structure and tautomerism of moxonidine itself. researchgate.net This type of computational analysis provides foundational data that can be used in more complex metabolic prediction models. For instance, understanding the stable conformations and electronic properties of the parent drug is essential for predicting how it will interact with metabolic enzymes.

Computational Studies on Metabolic Pathways and Enzyme Interactions

Computational studies are instrumental in elucidating the specific metabolic pathways and the enzymes involved in the biotransformation of drugs like moxonidine. While the primary clearance of moxonidine is through renal elimination, a portion undergoes metabolism. researchgate.netresearchgate.net The formation of dehydrogenated moxonidine (M1) is a key metabolic step. researchgate.netnih.gov

The metabolic pathway leading to M1 involves an initial oxidation reaction. researchgate.netdrugbank.com Computational models can be employed to investigate the interaction of moxonidine with various drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) superfamily, to identify which isoforms are most likely responsible for this oxidation. Although the specific CYP enzymes responsible for moxonidine metabolism in humans have not been definitively identified, computational docking and molecular dynamics simulations are standard in silico methods used to predict such interactions. drugbank.comscispace.com These studies can simulate the binding of the moxonidine molecule into the active site of different CYP enzymes, and the results can suggest which enzymes have the appropriate geometry and electronic environment to catalyze the initial hydroxylation step leading to M1.

Furthermore, computational approaches can help to rationalize the observed metabolic profile. For example, the fact that dehydrogenated moxonidine is a major metabolite suggests that the enzymatic reaction leading to its formation is relatively efficient. researchgate.net Computational studies can provide a molecular-level explanation for this by calculating the energetics of the reaction pathway and the stability of the intermediates.

Structure-Activity Relationship (SAR) Studies of Dehydrogenated Moxonidine Metabolites

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound relates to its biological activity. researchgate.net In the context of moxonidine metabolites, SAR studies aim to determine the pharmacological activity of these compounds, including the dehydrogenated metabolite M1.

Research has shown that most of the phase I metabolites of moxonidine, including M1, M3 (hydroxy moxonidine), M4 (dihydroxy moxonidine), and M6, were found to be inactive. researchgate.net This indicates that the structural modifications that occur during metabolism, such as the dehydrogenation of the imidazoline ring to form M1, lead to a loss of the pharmacological activity observed with the parent moxonidine molecule. The antihypertensive effect of moxonidine is primarily mediated through its agonist activity at I1-imidazoline receptors and to a lesser extent at α2-adrenergic receptors. drugbank.comnih.govwikipedia.org

The loss of activity in the dehydrogenated metabolite M1 suggests that the integrity of the imidazoline ring is crucial for effective binding to these receptors. SAR studies, which can be supported by computational docking simulations, would explore how the change in the geometry and electronic distribution of the molecule upon dehydrogenation affects its interaction with the binding pockets of the I1-imidazoline and α2-adrenergic receptors. These studies help to build a comprehensive picture of the structural requirements for pharmacological activity in this class of compounds.

Future Research Perspectives on Moxonidine Metabolite M1

Elucidation of Remaining Undetermined Biotransformation Pathways

The metabolic fate of moxonidine (B1115) in humans has been characterized to a significant extent, with dehydrogenated moxonidine (Metabolite M1) identified as the major urinary and circulating metabolite. nih.govresearchgate.net The primary biotransformation pathway leading to M1 involves the oxidation of moxonidine to hydroxy moxonidine (M3), which subsequently loses water to form dehydrogenated moxonidine (M1). researchgate.net This dehydrogenation step is considered the principal metabolic route in humans. researchgate.netdrugbank.com

However, key aspects of moxonidine's biotransformation remain to be fully elucidated. A significant gap in the current understanding is the specific cytochrome P450 (CYP450) enzymes responsible for the oxidative metabolism of moxonidine. drugbank.com While oxidation on the methyl group of the pyrimidine (B1678525) ring or the imidazoline (B1206853) ring is known to produce metabolites like hydroxymethyl moxonidine and hydroxy moxonidine, the specific isoforms of the CYP450 superfamily that catalyze these initial steps have not been determined. nih.govdrugbank.com

Furthermore, while M1 is a major metabolite, several other phase I and phase II metabolites are formed, and their complete pathway interconnections are not entirely mapped. researchgate.net For instance, M1 can be further oxidized to a putative N-oxide (M2). researchgate.net Additionally, a phase II pathway produces a cysteine conjugate. nih.gov The enzymes and potential intermediate steps involved in these subsequent transformations warrant further investigation to create a comprehensive metabolic map. Future research should focus on in-vitro studies using human liver microsomes and recombinant CYP enzymes to identify the specific catalysts for moxonidine oxidation.

| Metabolite ID | Compound Name | Proposed Formation Pathway | Status of Understanding |

|---|---|---|---|

| M1 | Dehydrogenated moxonidine | Dehydration of Hydroxy moxonidine (M3) researchgate.net | Established as the major pathway researchgate.netdrugbank.com |

| M3 | Hydroxy moxonidine | Oxidation of the imidazoline ring of Moxonidine nih.govresearchgate.net | Precursor to M1 identified; specific enzymes unknown drugbank.com |

| M5 | Hydroxymethyl moxonidine | Oxidation of the methyl group of Moxonidine nih.govresearchgate.net | Phase I metabolite identified; specific enzymes unknown drugbank.com |

| M4 | Dihydroxy moxonidine | Further oxidation of Hydroxy moxonidine (M3) researchgate.net | Minor pathway identified |

| M2 | N-oxide of dehydrogenated moxonidine | Oxidation of Dehydrogenated moxonidine (M1) researchgate.net | Putative structure proposed researchgate.net |

| - | Cysteine conjugate | Phase II conjugation nih.gov | Pathway generally identified |

Investigation of Potential Biological Roles Beyond Primary Pharmacological Targets

The primary pharmacological activity of moxonidine's metabolites has been assessed, revealing significantly reduced potency compared to the parent compound. The antihypertensive effect of dehydrogenated moxonidine (M1, also referred to as 4,5-dehydromoxonidine) is approximately 1/10th that of moxonidine. drugbank.com Another metabolite, a guanidine (B92328) derivative formed by the opening of the imidazoline ring, is even less active, with its effect being only 1/100th that of the parent drug. drugbank.com This suggests that Metabolite M1 does not contribute significantly to the primary therapeutic effect of moxonidine.

However, the parent drug, moxonidine, is known to have favorable effects on parameters of the insulin (B600854) resistance syndrome, which may be independent of its blood pressure-lowering action. wikipedia.org Studies have shown that moxonidine can improve insulin sensitivity and glucose tolerance. wikipedia.org Given that Metabolite M1 is the major circulating metabolite, a crucial area for future research is to investigate whether it possesses any of these beneficial metabolic properties. nih.govresearchgate.net

Advancements in Analytical Techniques for Low-Level Metabolite Detection

The characterization of moxonidine's metabolic profile, including the identification and quantification of low-level metabolites like M1, has been enabled by sophisticated analytical techniques. nih.govresearchgate.net The primary methods employed are high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.net These technologies are essential for separating the various metabolites from the parent drug and from each other in complex biological matrices such as plasma and urine. nih.gov

Early and ongoing research has utilized HPLC and LC-MS/MS to identify a total of seven metabolites in human urine. researchgate.net The sensitivity of these methods is critical, as many of these compounds are present at very low concentrations. researchgate.net

Recent advancements in analytical instrumentation continue to push the boundaries of detection. Modern ultra-high performance liquid chromatography (UHPLC) systems coupled with triple quadrupole mass spectrometers offer enhanced resolution, speed, and sensitivity. The development of specific and validated LC-MS methods allows for precise quantification. For instance, a sensitive liquid chromatography-electrospray ionisation-mass spectrometry (LC-ESI-MS) method has been validated for the parent drug, moxonidine, achieving a lower limit of quantification (LOQ) of 0.01976 ng/mL in human plasma. The application of such highly sensitive methods is crucial for detailed pharmacokinetic studies of metabolites like M1.

Future advancements will likely focus on further improving the sensitivity and throughput of these analytical platforms. nih.gov This could involve the use of more advanced mass spectrometry analyzers, such as Orbitrap or time-of-flight (TOF) systems, for high-resolution mass analysis, aiding in the structural confirmation of novel or trace-level metabolites. Additionally, the development of new sample preparation techniques could improve the recovery of metabolites from biological samples, further enhancing the accuracy and precision of their measurement.

| Analytical Technique | Application in Moxonidine Metabolite Analysis | Key Features |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Separation of moxonidine and its metabolites in biological samples nih.govresearchgate.net | Provides chromatographic separation prior to detection |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Identification and quantification of moxonidine metabolites nih.govresearchgate.net | Offers high selectivity and sensitivity for complex mixtures |

| Liquid Chromatography-Electrospray Ionisation-Mass Spectrometry (LC-ESI-MS) | Validated for sensitive quantification of the parent drug, moxonidine | Achieves low limits of quantification (e.g., 0.01976 ng/mL for moxonidine) |

| Ultra-High Performance Liquid Chromatography (UHPLC)-MS/MS | Potential for faster analysis and higher resolution of metabolites | Improves upon traditional HPLC methods in speed and efficiency |

Q & A

Q. What are the primary metabolic pathways of moxonidine in humans, and how is metabolite M1 generated?

Moxonidine undergoes hepatic metabolism via oxidation of its methyl group or imidazoline ring, producing metabolites including hydroxymethyl moxonidine, hydroxy moxonidine, and dehydrogenated moxonidine (M1). M1 is identified as the major circulating and urinary metabolite, formed via dehydrogenation. Methodologically, metabolite identification relies on high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) to distinguish structural isomers and quantify their abundance in plasma/urine .

Q. What experimental models are appropriate for studying the renal effects of moxonidine and its metabolites?

Conscious hypertensive (SHR) and normotensive (SD, WKY) rat models are used to assess acute renal responses, including diuresis, natriuresis, and cGMP excretion. Dose-dependent inhibition of these effects via natriuretic peptide receptor antagonists (e.g., anantin) confirms the role of natriuretic peptides. Measurements include urinary electrolyte excretion, plasma ANP levels, and glomerular filtration rate (GFR) under controlled hemodynamic conditions .

Q. How can researchers ensure reproducibility in pharmacokinetic studies of moxonidine and M1?

Detailed experimental protocols should include:

- Dosing regimen : Single oral administration (e.g., 1 mg in humans) with radiocarbon labeling for metabolite tracking.

- Sample collection : Plasma and urine sampling at intervals (e.g., 0.5–120 hours post-dose) to capture absorption, distribution, and elimination phases.

- Analytical validation : Use of LC-MS/MS with isotopic standards to differentiate parent drug from metabolites. Cross-validate results with population pharmacokinetic models (e.g., one-compartment models with first-order absorption) .

Advanced Research Questions

Q. What molecular mechanisms link moxonidine metabolite M1 to GABAergic signaling in cardiovascular regulation?

Chronic intracerebroventricular (ICV) infusion of moxonidine upregulates GABAA and GABAB receptor expression in the rostral ventrolateral medulla (RVLM), as shown via western blot analysis. Pre-treatment with GABAA/B antagonists (e.g., bicuculline, CGP35348) attenuates moxonidine-induced hypotension and sympathoinhibition. Methodologically, microdialysis in the RVLM quantifies GABA release, while picoinjection techniques assess neuronal inhibition in pre-sympathetic neurons .

Q. How do population pharmacokinetic models address variability in moxonidine-M1 disposition among heart failure patients?

Nonlinear mixed-effects modeling (NONMEM) is applied to datasets from phase II studies (e.g., 1,022 observations from 74 patients). Covariates such as renal function, age, and disease severity are incorporated to explain interindividual variability. Model validation includes assumption testing (e.g., residual error structure, parameter identifiability) and visual predictive checks (VPCs) to ensure robustness .

Q. What metabolomics strategies improve the identification and quantification of M1 in complex biological matrices?

Multi-platform approaches (e.g., NMR, LC-MS) combined with automated annotation tools (e.g., MyCompoundID) enhance coverage of polar and nonpolar metabolites. For M1-specific identification:

Q. What contradictions exist in the metabolic and hemodynamic effects of moxonidine, and how can they be resolved?

While moxonidine reduces sympathetic outflow via central GABAergic mechanisms, its metabolite M1 may paradoxically increase free fatty acid (FFA) utilization and myocardial oxygen consumption (MO₂) in heart failure models. Resolving this requires:

- Tissue-specific metabolite profiling : Compare M1 concentrations in plasma, RVLM, and cardiac tissue.

- Mechanistic PK/PD modeling : Link M1 exposure to MO₂ changes using transit compartment models or physiologically based pharmacokinetic (PBPK) frameworks .

Methodological Best Practices

- Data Reproducibility : Share raw datasets (e.g., HPLC chromatograms, MS spectra) in supplementary materials with standardized metadata (e.g., instrument settings, calibration curves) .

- Ethical Reporting : Declare conflicts of interest and adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data deposition .

- Statistical Rigor : Use nonparametric estimation methods (e.g., conditional weighted residuals analysis) to validate structural models and avoid overfitting in population PK studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.